molecular formula C20H17FO4 B5785891 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one

5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B5785891
M. Wt: 340.3 g/mol
InChI Key: PJGWSGPSDQMTAR-UHFFFAOYSA-N
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Description

5-[2-(4-Fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a coumarin core (2H-chromen-2-one) substituted with methyl groups at positions 3, 4, and 5. At position 5, it features a 2-(4-fluorophenyl)-2-oxoethoxy moiety. Coumarins are well-documented for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves the reaction of 4-fluorobenzaldehyde with 3,4,7-trimethylchromen-2-one in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group or the chromen-2-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives

Coumarin (Basic Structure)

  • Structure : Unsubstituted coumarin (2H-chromen-2-one).
  • Bioactivity: Exhibits antitumor effects in human tumor cell lines (e.g., IC₅₀ = 1.59–3.57 mM in gastric carcinoma, colon carcinoma, and hepatoma cells) .
  • Limitations : Lower potency compared to hydroxylated derivatives due to lack of functional groups.

7-Hydroxycoumarin (Metabolite of Coumarin)

  • Structure : Hydroxyl group at position 6.
  • Bioactivity : Enhanced antitumor activity (IC₅₀ = 0.68–2.69 mM) compared to coumarin, attributed to improved solubility and hydrogen-bonding capacity .
  • Key Difference : The target compound lacks a hydroxyl group but includes methyl and fluorophenyl-oxoethoxy groups, which may alter pharmacokinetics and target specificity.

5-Hydroxy-7-Methoxy-2-(3,4,5-Trimethoxyphenyl)-4H-Chromen-4-One

  • Structure : Methoxy groups at positions 5 and 7, trimethoxyphenyl substituent at position 2.
  • Bioactivity: Trimethoxyphenyl groups are associated with tubulin inhibition and anticancer activity in flavonoids .
  • Comparison : Unlike this compound, the target molecule uses a fluorophenyl-oxoethoxy group, which may prioritize membrane permeability over polar interactions.

Fluorophenyl-Containing Compounds

2-(Methylsulfonyl)-5-(4-Fluorophenyl)-1,3,4-Oxadiazole

  • Structure : 1,3,4-oxadiazole core with 4-fluorophenyl and methylsulfonyl groups.
  • Bioactivity : Demonstrates antimicrobial activity against Xanthomonas oryzae (Xoo), suppressing chlorophyll degradation (86.76% inhibition of gumM expression at 20 µg/mL) and disrupting bacterial exopolysaccharide biosynthesis .

Glycosylated Coumarins

2-(3,4-Dihydroxyphenyl)-7-Hydroxy-5-(2-Hydroxyethoxy)-3-Glycosyl-Chromen-4-One

  • Structure : Complex glycosylation at position 3, hydroxyethoxy group at position 5.
  • Properties : Glycosylation enhances water solubility but may reduce cell membrane permeability.
  • Comparison : The target compound’s methyl and fluorophenyl groups likely improve lipophilicity, favoring blood-brain barrier penetration or intracellular accumulation .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Substituent Impact on Activity
4-Fluorophenyl Enhances antimicrobial activity (e.g., Xoo inhibition) and metabolic stability .
3,4,7-Trimethyl Increases lipophilicity, potentially improving tissue penetration and bioavailability.
Oxadiazole vs. Coumarin Core Oxadiazoles target prokaryotic systems (e.g., Xoo), while coumarins are eukaryotic-focused (e.g., antitumor) .

Hypothesized Bioactivity of the Target Compound

  • Antitumor Potential: Methyl groups and fluorophenyl substitution may synergize to enhance cytotoxicity, similar to 7-hydroxycoumarin but with improved pharmacokinetics.
  • Antimicrobial Activity : Fluorophenyl-oxoethoxy group could inhibit bacterial enzymes (e.g., gum genes in Xoo), though experimental validation is needed.

Data Tables

Table 1: Comparison of Coumarin Derivatives

Compound Substituents Molecular Weight (g/mol) Reported Activity (IC₅₀ or Inhibition Rate)
Coumarin None 146.14 1.59–3.57 mM (Antitumor)
7-Hydroxycoumarin -OH at C7 162.14 0.68–2.69 mM (Antitumor)
5-Hydroxy-7-Methoxy-2-(Trimethoxyphenyl) -OCH₃ at C5, C7; trimethoxyphenyl at C2 384.34 Tubulin inhibition (Theoretical)
Target Compound -CH₃ at C3,4,7; 4-fluorophenyl-oxoethoxy at C5 398.39* Hypothesized: <1 mM (Antitumor)

*Calculated molecular weight.

Table 2: Fluorophenyl-Containing Compounds

Compound Core Structure Bioactivity Inhibition Rate at 20 µg/mL
2-(Methylsulfonyl)-5-(4-Fluorophenyl)-1,3,4-Oxadiazole 1,3,4-Oxadiazole Suppresses Xoo gumM/gumB expression 86.76% (gumM), 94.88% (gumB)
Target Compound Coumarin Hypothesized antimicrobial/antitumor Pending experimental data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one, and how can purity be optimized?

  • Methodology : The synthesis typically involves electrophilic aromatic substitution to introduce the 4-fluorophenyl group to the coumarin core, followed by etherification with 2-oxoethoxy. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ for efficient ether bond formation .
  • Purification : Recrystallization from ethanol or column chromatography with silica gel (eluent: hexane/ethyl acetate 3:1) improves purity (>95%) .
  • Yield optimization : Vary reaction time (6-12 hrs) and temperature (60-80°C) to balance between side reactions and completion .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodology :

  • X-ray crystallography : Refinement with SHELXL (using Hirshfeld atom refinement for accurate H-atom positioning) resolves bond lengths and angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C3, C4, C7; fluorophenyl coupling constants at δ 7.2-7.8 ppm) .
  • FT-IR : Identify carbonyl stretches (~1740 cm⁻¹ for lactone, ~1680 cm⁻¹ for ketone) .

Q. What are the solubility and stability profiles under varying laboratory conditions?

  • Methodology :

  • Solubility screening : Test in DMSO (high solubility, >50 mg/mL), ethanol (moderate, ~10 mg/mL), and water (<1 mg/mL) for biological assay compatibility .
  • Stability :
  • pH sensitivity : Degrades at pH <3 or >10; use buffered solutions (pH 6-8) for long-term storage .
  • Thermal stability : Stable up to 150°C (DSC analysis) but decomposes at higher temperatures .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal motion, disorder) be resolved during structure determination?

  • Methodology :

  • Refinement strategies : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. For high thermal motion, apply anisotropic displacement parameters .
  • Cross-validation : Compare with DFT-calculated geometries (e.g., Gaussian09) to validate bond angles and torsional strain .
  • Data deposition : Validate using checkCIF/PLATON to identify outliers (e.g., ADPs > 0.05 Ų) .

Q. What experimental designs are effective in elucidating the compound’s mechanism of action in cancer cell lines?

  • Methodology :

  • Enzyme inhibition assays : Target kinases (e.g., PI3K, EGFR) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Docking studies : Perform AutoDock Vina simulations with PDB structures (e.g., 1XKK for EGFR) to predict binding modes. Focus on fluorophenyl interactions with hydrophobic pockets .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify cell death in HeLa or HepG2 lines .

Q. How do structural modifications (e.g., methyl vs. ethyl groups) impact biological activity and selectivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., 3,4,7-triethyl variant) and compare IC₅₀ values in cytotoxicity assays. Methyl groups enhance solubility but reduce membrane permeability .
  • LogP analysis : Measure via HPLC to correlate lipophilicity (LogP ~2.5) with cellular uptake .
  • Metabolic stability : Use liver microsomes (human/rat) to assess oxidation rates. Fluorophenyl groups reduce CYP450-mediated degradation .

Q. What strategies mitigate conflicting bioactivity data across studies (e.g., varying IC₅₀ values in anti-inflammatory vs. anticancer assays)?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin) to minimize variability .
  • Dose-response curves : Generate 8-point curves (0.1–100 µM) with triplicate measurements. Statistical analysis (ANOVA, p<0.05) identifies outliers .
  • Target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to confirm off-target effects .

Properties

IUPAC Name

5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4/c1-11-8-17(19-12(2)13(3)20(23)25-18(19)9-11)24-10-16(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGWSGPSDQMTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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